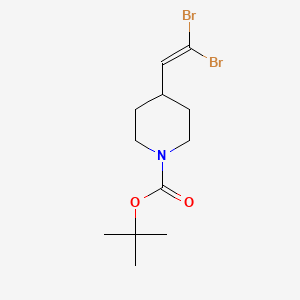

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNHUCDXSFFRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467087 | |

| Record name | tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203664-61-3 | |

| Record name | 1,1-Dimethylethyl 4-(2,2-dibromoethenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203664-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate from aldehyde"

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate from Aldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in medicinal chemistry and organic synthesis. The document details the Corey-Fuchs reaction, a reliable method for converting aldehydes to 1,1-dibromo-olefins. Authored for researchers and drug development professionals, this guide offers a blend of theoretical principles and practical, field-tested protocols. It emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the Dibromovinyl Moiety

The 1,1-dibromovinyl group is a versatile functional group in organic synthesis, serving as a precursor to terminal alkynes, vinyl bromides, and other valuable structures through subsequent transformations. Its presence in the piperidine scaffold, a privileged structure in medicinal chemistry, makes this compound a highly sought-after intermediate for the synthesis of novel therapeutic agents.

This guide focuses on the synthesis of this compound from its corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, via the Corey-Fuchs reaction. This reaction provides a robust and high-yielding pathway to the desired product.

Synthetic Strategy: The Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process for the conversion of an aldehyde to a 1,1-dibromo-olefin. The reaction involves the initial formation of a dibromomethylidenephosphorane from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄), followed by the reaction of this phosphorane with the aldehyde to yield the desired product.

The key steps in the synthetic workflow are:

-

Reagent Preparation: Generation of the dibromomethylidenephosphorane in situ.

-

Wittig-like Reaction: Reaction of the phosphorane with the aldehyde.

-

Workup and Purification: Isolation and purification of the final product.

Figure 1: General workflow for the Corey-Fuchs reaction.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for the synthesis of this compound.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| tert-butyl 4-formylpiperidine-1-carboxylate | 213.29 | - | - | Irritant |

| Carbon Tetrabromide (CBr₄) | 331.63 | 3.42 | 189.7 | Toxic, Irritant, Environmental Hazard |

| Triphenylphosphine (PPh₃) | 262.29 | 1.1 | 377 | Irritant, Environmental Hazard |

| Dichloromethane (DCM) | 84.93 | 1.33 | 39.6 | Carcinogen, Irritant |

| Saturated Sodium Bicarbonate Solution | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - | - |

| Silica Gel (for column chromatography) | - | - | - | Irritant |

Step-by-Step Procedure

-

Reaction Setup: To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise. Stir the resulting mixture at 0 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Mechanistic Insights

The Corey-Fuchs reaction proceeds through a well-established mechanism.

Figure 2: Simplified mechanism of the Corey-Fuchs reaction.

-

Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt, which then, upon deprotonation by another equivalent of triphenylphosphine, generates the dibromomethylidenephosphorane ylide.

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate.

-

Cyclization and Elimination: The betaine collapses to form a four-membered oxaphosphetane ring, which then undergoes cycloreversion to yield the desired 1,1-dibromo-olefin and triphenylphosphine oxide as a byproduct.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Solution(s) |

| Low Yield | Incomplete reaction; Decomposition of reagents or product | Ensure anhydrous conditions; Use freshly distilled solvents; Monitor the reaction closely by TLC; Optimize reaction time and temperature. |

| Formation of Side Products | Presence of moisture; Incorrect stoichiometry | Use oven-dried glassware; Maintain an inert atmosphere; Carefully measure the reagents. |

| Difficult Purification | Co-elution of triphenylphosphine oxide | Optimize the solvent system for column chromatography; Consider alternative purification methods such as recrystallization or trituration. |

Conclusion

The Corey-Fuchs reaction is a highly effective method for the synthesis of this compound from its corresponding aldehyde. This guide has provided a detailed protocol, mechanistic insights, and practical troubleshooting tips to aid researchers in successfully performing this transformation. The versatility of the dibromovinyl group makes the title compound a valuable intermediate for the synthesis of a wide range of biologically active molecules.

References

-

Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes and (Z)-olefins. Tetrahedron Letters, 13(36), 3769–3772. [Link]

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

The Corey-Fuchs Reaction in Modern Drug Discovery: A Technical Guide to the Synthesis of N-Boc-4-ethynylpiperidine

Introduction: The Enduring Relevance of the Corey-Fuchs Reaction in Complex Molecule Synthesis

The Corey-Fuchs reaction, a classic name reaction in organic synthesis, provides a robust and reliable two-step method for the one-carbon homologation of aldehydes to terminal alkynes.[1] Since its development by E. J. Corey and Philip L. Fuchs, this transformation has become an indispensable tool in the synthetic chemist's arsenal, particularly in the construction of complex molecular architectures found in natural products and pharmaceutical agents.[2][3] The reaction's appeal lies in its operational simplicity, broad substrate scope, and the synthetic versatility of the resulting terminal alkyne moiety, which serves as a linchpin for a variety of subsequent transformations, including Sonogashira couplings, click chemistry, and various cycloaddition reactions.

This in-depth technical guide focuses on the application of the Corey-Fuchs reaction to a substrate of significant interest in medicinal chemistry: N-Boc-4-formylpiperidine. The resulting product, N-Boc-4-ethynylpiperidine, is a valuable building block in the synthesis of a diverse range of bioactive molecules, where the piperidine scaffold imparts favorable pharmacokinetic properties and the ethynyl group provides a handle for further molecular elaboration. This guide will provide a detailed mechanistic understanding, a comprehensive experimental protocol, and practical insights into the successful execution of this important transformation.

The Two-Act Play: Mechanistic Insights into the Corey-Fuchs Reaction

The Corey-Fuchs reaction proceeds in two distinct stages: the formation of a gem-dibromoalkene from the starting aldehyde, followed by the conversion of this intermediate to the terminal alkyne.

Act I: The Genesis of the Dibromoalkene Intermediate

The first step of the Corey-Fuchs reaction is analogous to the well-known Wittig reaction.[4] It involves the in situ generation of a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane, from the reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5] Two equivalents of triphenylphosphine are required; one acts as the ylide precursor, while the second serves as a bromine scavenger.[5] The ylide then reacts with the aldehyde, in this case, N-Boc-4-formylpiperidine, to furnish the corresponding 1,1-dibromo-2-(N-Boc-piperidin-4-yl)ethene.

Mechanism of Dibromoalkene Formation

Caption: Formation of the gem-dibromoalkene via a Wittig-type mechanism.

Act II: The Fritsch-Buttenberg-Wiechell Rearrangement to the Terminal Alkyne

The second and final act of this synthetic drama involves the treatment of the isolated gem-dibromoalkene with a strong base, typically an alkyllithium reagent such as n-butyllithium (n-BuLi), at low temperature.[2] This step proceeds via a fascinating and intricate mechanism known as the Fritsch-Buttenberg-Wiechell rearrangement.[4] The process is initiated by a lithium-halogen exchange, followed by α-elimination to generate a vinylidene carbene intermediate. A subsequent 1,2-hydride shift furnishes the lithium acetylide, which upon aqueous workup, affords the desired terminal alkyne, N-Boc-4-ethynylpiperidine.

Mechanism of Alkyne Formation

Caption: Conversion of the dibromoalkene to the terminal alkyne.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed procedure for the synthesis of N-Boc-4-ethynylpiperidine from N-Boc-4-formylpiperidine. It is imperative that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of moisture-sensitive reagents.

Part 1: Synthesis of tert-Butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add triphenylphosphine (4.0 eq.). Dissolve the triphenylphosphine in anhydrous dichloromethane (DCM).

-

Ylide Formation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add carbon tetrabromide (2.0 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn from colorless to a yellow-orange slurry. Stir the mixture at 0 °C for 30 minutes.

-

Aldehyde Addition: Prepare a solution of N-Boc-4-formylpiperidine (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. To the resulting residue, add hexanes to precipitate the triphenylphosphine oxide byproduct.[6] Filter the mixture through a pad of silica gel, eluting with additional hexanes.[6] Concentrate the filtrate to yield the crude dibromoalkene. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of tert-Butyl 4-ethynylpiperidine-1-carboxylate

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add the purified this compound (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (2.1 eq., typically a 1.6 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. The solution may change color.

-

Rearrangement: Stir the reaction mixture at -78 °C for 1 hour. After this time, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional hour.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Boc-4-ethynylpiperidine.

Experimental Workflow Overview

Caption: A streamlined workflow for the two-step synthesis.

Data Presentation: Reaction Parameters and Expected Outcomes

The Corey-Fuchs reaction is generally high-yielding for a variety of aliphatic aldehydes. The following table summarizes typical reaction conditions and expected yields for the transformation of N-Boc-4-formylpiperidine and related substrates.

| Aldehyde Substrate | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) | Key Conditions |

| N-Boc-4-formylpiperidine | 85-95 | 80-90 | 68-85 | Step 1: PPh₃ (4 eq.), CBr₄ (2 eq.), DCM, 0°C to rt; Step 2: n-BuLi (2.1 eq.), THF, -78°C to rt |

| Cyclohexanecarboxaldehyde | 90-98 | 85-95 | 76-93 | Similar to above |

| Pivalaldehyde | 75-85 | 70-80 | 52-68 | Longer reaction times may be required for sterically hindered aldehydes |

Troubleshooting and Field-Proven Insights

While the Corey-Fuchs reaction is generally reliable, certain challenges can arise. Below are some common issues and their potential solutions:

-

Low Yield in Step 1:

-

Cause: Moisture in the reaction.

-

Solution: Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the reaction under a positive pressure of an inert gas.

-

Cause: Impure aldehyde.

-

Solution: Purify the starting aldehyde by distillation or chromatography if necessary.

-

-

Incomplete Reaction in Step 1:

-

Cause: Insufficient equivalents of reagents or deactivation of the ylide.

-

Solution: Use a slight excess of triphenylphosphine and carbon tetrabromide. Ensure the reaction is maintained under an inert atmosphere.

-

-

Low Yield in Step 2:

-

Cause: Inaccurate titration of n-butyllithium.

-

Solution: Titrate the n-butyllithium solution prior to use to determine its exact molarity.

-

Cause: Quenching of the organolithium species.

-

Solution: Maintain a scrupulously dry and inert reaction environment. Add the n-BuLi slowly at a low temperature.

-

-

Formation of Side Products:

-

Cause: In the second step, if the temperature is not carefully controlled, side reactions can occur.

-

Solution: Maintain the temperature at -78 °C during the addition of n-BuLi and for the initial reaction period.

-

Conclusion: A Versatile Tool for Modern Synthesis

The Corey-Fuchs reaction remains a cornerstone of modern organic synthesis, providing a predictable and efficient pathway for the conversion of aldehydes to terminal alkynes. Its application to the synthesis of N-Boc-4-ethynylpiperidine highlights its utility in the preparation of valuable building blocks for drug discovery and development. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can confidently employ this powerful transformation to advance their synthetic endeavors.

References

-

Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO → RC≡CH or RC≡CR′). Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]

-

Organic Syntheses Procedure. [Link]

-

Corey-Fuchs Reaction - Organic Chemistry Portal. [Link]

-

Heravi, M. M.; Asadi, S.; Nazari, N.; Lashkariani, B. M. Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. Curr. Org. Chem.2015 , 19 (8), 703-741. [Link]

-

Corey–Fuchs reaction - Wikipedia. [Link]

-

Corey-Fuchs Homologation | NROChemistry. [Link]

Sources

An In-depth Technical Guide to the NMR Characterization of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characterization of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this compound through the lens of ¹H and ¹³C NMR spectroscopy. Beyond a mere presentation of data, this guide delves into the rationale behind the experimental design and the interpretation of the spectral data, reflecting a field-proven approach to molecular characterization.

Introduction: The Significance of this compound

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The introduction of a 2,2-dibromovinyl substituent at the 4-position of the piperidine ring offers a versatile chemical handle for further synthetic transformations, such as cross-coupling reactions, making this molecule a valuable intermediate in the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard feature in modern organic synthesis, ensuring stability and control over reactivity during synthetic sequences.

Accurate structural elucidation is paramount in the development of novel chemical entities. NMR spectroscopy stands as the most powerful and comprehensive technique for determining the structure of organic molecules in solution.[1][2] This guide will provide a thorough analysis of the ¹H and ¹³C NMR spectra of this compound, offering a blueprint for the characterization of this and structurally related molecules.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon based on the interaction of atomic nuclei with an external magnetic field.[3] The nuclei of many atoms, including ¹H and ¹³C, possess a quantum mechanical property called spin, which causes them to behave like tiny magnets. When placed in a strong external magnetic field, these nuclear spins can align with or against the field, resulting in different energy states. The energy required to induce a transition between these states corresponds to radiofrequency radiation.[2]

The precise energy required for this transition is highly sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ) , a fundamental parameter in NMR that provides information about the functional group and electronic environment of a given nucleus.[1][4] Furthermore, the magnetic fields of neighboring nuclei can influence each other through a process called spin-spin coupling , which leads to the splitting of NMR signals into multiplets. This coupling provides valuable information about the connectivity of atoms within a molecule.[1][5] The integration of the signal in ¹H NMR is proportional to the number of protons giving rise to that signal.[4]

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-quality NMR data is crucial for unambiguous structural assignment. The following protocol outlines the key steps for the characterization of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity, as impurities will complicate the spectra. The synthesis of the title compound can be envisioned through a Corey-Fuchs reaction on the corresponding aldehyde precursor, tert-butyl 4-formylpiperidine-1-carboxylate.[6][7] Purification is typically achieved by column chromatography.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its chemical shift defined as 0.00 ppm.[2][3] A small amount of TMS is typically added to the solvent by the manufacturer.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Structural Analysis and Spectral Interpretation

The structure of this compound with the proposed atom numbering for NMR assignment is depicted below.

Caption: Molecular structure of the target compound.

¹H NMR Spectrum Analysis

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the Boc group, the piperidine ring, and the vinyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.35 | d | 1H | H-7 | The vinyl proton is deshielded by the electronegative bromine atoms and appears in the typical alkene region.[8][9] It is expected to be a doublet due to coupling with the methine proton (H-4). |

| ~4.10 | br m | 2H | H-2ax, H-6ax | The axial protons on the carbons adjacent to the nitrogen are deshielded by the electron-withdrawing carbamate group. Their broadness is due to the conformational dynamics of the piperidine ring. |

| ~2.75 | br t | 2H | H-2eq, H-6eq | The equatorial protons adjacent to the nitrogen are also deshielded but typically appear upfield from their axial counterparts. |

| ~2.20 | m | 1H | H-4 | This methine proton is coupled to the adjacent methylene protons and the vinyl proton, resulting in a complex multiplet. |

| ~1.80 | br d | 2H | H-3ax, H-5ax | The axial protons at C-3 and C-5 are expected to be downfield compared to their equatorial counterparts. |

| ~1.45 | s | 9H | H-15, H-16, H-17 | The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. |

| ~1.25 | m | 2H | H-3eq, H-5eq | The equatorial protons at C-3 and C-5 are in a more shielded environment. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.8 | C-11 | The carbonyl carbon of the Boc group is highly deshielded and appears in the characteristic range for carbamates. |

| ~137.5 | C-7 | The vinyl carbon attached to the proton is deshielded by the bromine atoms. |

| ~89.0 | C-8 | The carbon atom bearing the two bromine atoms is significantly deshielded due to the strong electron-withdrawing effect of the halogens. |

| ~79.5 | C-14 | The quaternary carbon of the tert-butyl group. |

| ~44.0 | C-2, C-6 | The carbons adjacent to the nitrogen are deshielded by the carbamate group. |

| ~40.5 | C-4 | The methine carbon of the piperidine ring. |

| ~29.5 | C-3, C-5 | The methylene carbons of the piperidine ring. |

| ~28.4 | C-15, C-16, C-17 | The three equivalent methyl carbons of the tert-butyl group. |

Advanced NMR Techniques for Complete Structural Confirmation

For a more rigorous and unambiguous assignment of the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are invaluable.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For instance, a cross-peak between the signals at ~6.35 ppm (H-7) and ~2.20 ppm (H-4) would confirm their coupling.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the carbons of the piperidine ring by correlating their signals with the already assigned proton signals.

The workflow for a comprehensive NMR analysis is illustrated below.

Caption: Workflow for NMR characterization.

Conclusion

The comprehensive NMR characterization of this compound provides a clear and detailed picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra, based on established principles and data from analogous structures, offer a reliable reference for researchers working with this compound. The chemical shifts and coupling patterns are consistent with the presence of the Boc-protected piperidine ring and the 2,2-dibromovinyl substituent. For unequivocal assignment, particularly of the diastereotopic protons and carbons in the piperidine ring, advanced 2D NMR techniques such as COSY and HSQC are highly recommended. This guide serves as a practical resource for the structural elucidation of this and related heterocyclic compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR spectroscopy – An Easy Introduction. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Wu, J., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Soochow University. Retrieved from [Link]

-

Whipple, E. B., et al. (1961). NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift. (2023, January 12). YouTube. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]

-

Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Tert-butyl 4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate - Optional[13C NMR]. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR Spectra of Vinyl Chloride and the Chloroethylenes | Semantic Scholar [semanticscholar.org]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Mass Spectrometry of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

This technical guide provides a comprehensive analysis of the mass spectrometry data for tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quality control of complex organic molecules. The principles and methodologies discussed herein are grounded in established mass spectrometry fragmentation patterns and are supplemented with practical insights for experimental design and data interpretation.

Introduction: The Significance of Structural Verification

This compound is a functionalized piperidine derivative. The piperidine ring is a common scaffold in many approved drugs, and the dibromovinyl group serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate characterization of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient. Mass spectrometry is an indispensable tool for confirming the molecular weight and deducing the structure of such compounds. This guide will explore the expected mass spectral behavior of this molecule, focusing on the fragmentation pathways under common ionization techniques like Electrospray Ionization (ESI).

Predicted Mass and Isotopic Pattern

The chemical formula for this compound is C₁₂H₁₉Br₂NO₂. The presence of two bromine atoms is a defining feature that will be readily apparent in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in an approximate 1:1 ratio.[1][2] Consequently, any molecular ion or fragment containing both bromine atoms will exhibit a characteristic triplet isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1.[3]

The calculated monoisotopic mass of the molecular ion [M]⁺ is 368.9837 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ is often observed.

Elucidation of Fragmentation Pathways

The fragmentation of this compound is predicted to be dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the carbon-bromine bonds. The following sections detail the most probable fragmentation cascades.

Fragmentation of the Boc-Protected Piperidine Core

The Boc group is notoriously labile in the gas phase and serves as a predictable starting point for fragmentation.[4][5] Several characteristic neutral losses are anticipated:

-

Loss of isobutylene (C₄H₈): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a carbamic acid intermediate which can then lose CO₂.[4]

-

Loss of a tert-butyl radical (•C₄H₉): Cleavage of the bond between the oxygen and the tert-butyl group results in the loss of a tert-butyl radical (57 Da).

-

Loss of the entire Boc group (C₅H₉O₂): The complete loss of the Boc group (101 Da), or more commonly, the neutral loss of CO₂ and isobutylene (100 Da), will also be a prominent fragmentation.

Fragmentation of the 2,2-Dibromovinyl Moiety

The dibromovinyl group is expected to fragment through the sequential loss of bromine radicals (•Br). The C-Br bond is weaker than C-C or C-H bonds and is a likely site for cleavage.[6] The loss of a single bromine atom will result in a fragment with a characteristic doublet isotopic pattern (due to the remaining bromine atom), while the loss of both bromine atoms will yield a fragment with no bromine-related isotopic signature.

A Proposed Fragmentation Cascade

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule, [M+H]⁺.

Caption: Predicted ESI-MS/MS fragmentation pathway.

Hypothetical Mass Spectrometry Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (Monoisotopic) | Isotopic Pattern | Proposed Fragment | Description |

| 370.0 | M, M+2, M+4 (1:2:1) | [C₁₂H₂₀Br₂NO₂]⁺ | Protonated Molecular Ion |

| 314.0 | M, M+2, M+4 (1:2:1) | [C₈H₁₂Br₂NO₂]⁺ | Loss of isobutylene from [M+H]⁺ |

| 291.1 | M, M+2 (1:1) | [C₁₂H₂₀BrNO₂]⁺ | Loss of a bromine radical from [M+H]⁺ |

| 270.0 | M, M+2, M+4 (1:2:1) | [C₇H₁₁Br₂N]⁺ | Loss of the Boc group from [M+H]⁺ |

| 235.1 | M, M+2 (1:1) | [C₈H₁₂BrNO₂]⁺ | Loss of isobutylene and a bromine radical from [M+H]⁺ |

| 212.1 | M | [C₁₂H₂₀NO₂]⁺ | Loss of both bromine radicals from [M+H]⁺ |

| 57.0 | M | [C₄H₉]⁺ | tert-butyl cation |

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable mass spectrometry data for this compound, the following experimental setup is recommended.

Objective: To confirm the molecular weight and obtain structural information through fragmentation analysis.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI

-

Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

-

Flow Rate: 200-400 µL/min (for LC-MS) or 5-10 µL/min (for direct infusion).

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow: 600-800 L/hr

-

Desolvation Temperature: 350-450 °C

-

MS Scan Range: m/z 50-500

-

MS/MS Analysis: For fragmentation studies, select the isotopic cluster of the protonated molecular ion (m/z 370.0, 372.0, 374.0) as the precursor ion and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Data Analysis:

-

Examine the full MS scan for the characteristic triplet isotopic pattern of the [M+H]⁺ ion.

-

Analyze the MS/MS spectrum to identify the key fragment ions as detailed in the hypothetical data table.

-

Utilize the known fragmentation behavior of Boc-protected amines and halogenated compounds to interpret the observed fragmentation pattern.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a wealth of structural information. The characteristic isotopic pattern of the dibromo moiety provides a clear signature for the presence of this functional group. Furthermore, the predictable fragmentation of the Boc protecting group offers a reliable starting point for spectral interpretation. By employing high-resolution mass spectrometry and tandem MS techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the quality and reliability of subsequent research and development efforts.

References

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. [Link]

-

Mettu, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1147-58. [Link]

-

PubChem. tert-Butyl 4-(propylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

LibreTexts. 5.2 Mass Spectrometry. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

-

Cheng, C., et al. (2014). Ionization and dissociation dynamics of vinyl bromide probed by femtosecond extreme ultraviolet transient absorption spectroscopy. The Journal of Chemical Physics, 140(6), 064309. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

PubChem. tert-Butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

PubChem. tert-Butyl piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(2-((methanesulfonyl)oxy)ethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. savemyexams.com [savemyexams.com]

- 3. researchgate.net [researchgate.net]

- 4. Tert-butyl 4-(propylamino)piperidine-1-carboxylate | C13H26N2O2 | CID 22458258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(2-((methanesulfonyl)oxy)ethyl)piperidine-1-carboxylate | C13H25NO5S | CID 15229596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ionization and dissociation dynamics of vinyl bromide probed by femtosecond extreme ultraviolet transient absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern pharmaceutical research, the piperidine scaffold stands as a cornerstone of molecular design, featured in a multitude of approved therapeutic agents.[1] Its favorable physicochemical properties and metabolic stability make it a privileged structure in the development of novel drug candidates. Within this important class of compounds, tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate emerges as a particularly intriguing building block. The presence of a geminal dibromovinyl group attached to the 4-position of the piperidine ring, combined with the readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, offers a unique combination of reactive handles for complex molecular architecture construction.

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale/Source |

| Molecular Formula | C₁₂H₁₉Br₂NO₂ | Calculated from structure |

| Molecular Weight | 369.09 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white solid | Based on related piperidine derivatives[2][3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water. | General solubility of Boc-protected amines and organobromides |

| CAS Number | 203664-61-3 | [4] |

Synthesis and Mechanism

The most logical and established synthetic route to this compound is through the Corey-Fuchs reaction .[3][5][6] This powerful olefination protocol allows for the conversion of an aldehyde into a 1,1-dibromoalkene.

The starting material for this synthesis is the commercially available tert-butyl 4-formylpiperidine-1-carboxylate .[7][8]

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol (Predicted)

Step 1: Generation of the Phosphonium Ylide

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), triphenylphosphine (2.0 equivalents) is dissolved in anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Carbon tetrabromide (1.0 equivalent) is then added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours, during which the dibromomethylenetriphenylphosphorane ylide is formed.[9]

Causality behind Experimental Choices: The reaction is performed under anhydrous and inert conditions to prevent quenching of the reactive ylide by water or oxygen. Cooling to 0 °C helps to control the exothermic reaction and prevent side reactions.

Step 2: Reaction with the Aldehyde

A solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the pre-formed ylide solution at 0 °C.[8] The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.

Self-Validating System: The progress of the reaction can be reliably monitored by TLC, comparing the reaction mixture to the starting aldehyde. The appearance of a new, less polar spot corresponding to the product and the disappearance of the aldehyde spot signify the reaction's progression.

Step 3: Work-up and Purification

Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the geminal dibromovinyl moiety and the Boc-protected amine.

Reactivity of the Dibromovinyl Group

The dibromovinyl group is a versatile functional handle for a variety of organic transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.[10] This opens up numerous avenues for molecular diversification.

-

Suzuki-Miyaura Coupling: The vinyl bromides can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds, leading to substituted vinyl piperidines.

-

Sonogashira Coupling: Palladium- and copper-catalyzed Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl substituents.

-

Heck Reaction: While vinyl halides are typically the electrophilic partner in Heck reactions, their use as the olefin component is also possible under specific conditions.[11]

-

Stille Coupling: Palladium-catalyzed coupling with organostannanes (Stille coupling) provides another route to C-C bond formation.

-

Buchwald-Hartwig Amination: The vinyl bromides can undergo palladium-catalyzed amination reactions to form enamines.

-

Formation of Alkynes: Treatment with a strong base, such as n-butyllithium, can induce elimination of HBr to form a bromoalkyne, which can be further functionalized or converted to a terminal alkyne.[5][6]

Caption: Key reactions of the dibromovinyl group.

Reactivity of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines in organic synthesis. Its key feature is its stability to a wide range of reaction conditions, yet it can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent) to reveal the free secondary amine of the piperidine ring. This allows for subsequent functionalization at the nitrogen atom.

Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The piperidine core is a common feature in drugs targeting the central nervous system (CNS), and the ability to introduce diverse substituents via the dibromovinyl group allows for the exploration of a vast chemical space.

While specific applications of this particular compound are not yet widely documented, its potential as a key intermediate is clear. For instance, the synthesis of complex piperidine-based compounds as kinase inhibitors, receptor antagonists, or enzyme inhibitors could be envisaged. The vinyl halide functionality allows for the introduction of aromatic and heteroaromatic systems, which are crucial for modulating biological activity and pharmacokinetic properties.[12]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the safety information for related piperidine derivatives and organobromine compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][13][14]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11][13]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[13]

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the reliable Corey-Fuchs reaction from a readily available starting material makes it an accessible intermediate. The dual reactivity of the dibromovinyl group and the Boc-protected amine provides a powerful platform for the generation of diverse and complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis: The Versatility of Dibromo Compounds. [Link]

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate. [Link]

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

-

PubChem. tert-Butyl 4-bromopiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. [Link]

- Google Patents.

-

PubChem. tert-Butyl 4,4-dibromopiperidine-1-carboxylate. [Link]

- Google Patents.

-

Wikipedia. Corey–Fuchs reaction. [Link]

- Wang, M., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. [Link]

-

SynArchive. Corey-Fuchs Reaction. [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

-

PMC - NIH. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Introduction: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

In the realm of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic; it is a critical determinant of a compound's journey from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a cornerstone, influencing everything from reaction kinetics in synthesis to bioavailability in preclinical studies. This guide provides an in-depth technical exploration of the solubility characteristics of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate , a compound of interest for medicinal chemists and drug development professionals.

While specific, publicly available experimental solubility data for this exact molecule is limited, this guide will synthesize foundational principles of medicinal chemistry, draw inferences from structurally related compounds, and provide robust, field-proven experimental protocols to empower researchers to accurately determine its solubility profile. Our focus will be on the "why" behind the "how," ensuring a deep, causal understanding of the experimental choices.

Molecular Architecture and its Implications for Solubility: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure. Let us dissect the key functional moieties of this compound to anticipate its behavior in various solvent systems.

-

The Piperidine Scaffold: The core piperidine ring, a common motif in pharmaceuticals, offers a degree of polarity and the potential for hydrogen bonding, particularly if the nitrogen were a secondary amine.[1][2] However, in this case, the nitrogen is part of a carbamate.

-

The Tert-Butoxycarbonyl (Boc) Protecting Group: The bulky, lipophilic tert-butyl group of the Boc moiety significantly increases the non-polar character of the molecule.[3][4] This group is known to decrease aqueous solubility while enhancing solubility in non-polar organic solvents. The carbamate linkage itself is relatively polar.

-

The 2,2-Dibromovinyl Group: The presence of two bromine atoms on the vinyl group substantially increases the molecular weight and polarizability of this substituent. Halogenation can have varied effects on solubility.[5] While it increases lipophilicity, the polarizable nature of the C-Br bonds can lead to favorable dipole-dipole interactions with polar organic solvents.

Overall Predictive Assessment: Based on this structural analysis, this compound is predicted to be a lipophilic molecule with poor aqueous solubility. Its solubility is expected to be significantly higher in a range of common organic solvents, particularly those that are non-polar or moderately polar and aprotic.

Qualitative and Predicted Quantitative Solubility Profile

The following table summarizes the predicted solubility of this compound in a variety of common laboratory solvents. It is imperative to understand that these are predictive values based on the analysis of similar structures and should be confirmed by experimental determination.[6]

| Solvent Class | Solvent | Predicted Qualitative Solubility | Predicted Quantitative Solubility Range (mg/mL) at 25°C | Rationale for Solvent Selection |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | > 100 | Excellent solvents for a wide range of organic compounds, capable of solvating both polar and non-polar moieties. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High to Moderate | 50 - 100 | Good general-purpose solvents for moderately polar compounds. |

| Esters | Ethyl acetate | High to Moderate | 50 - 100 | A moderately polar solvent that is a good choice for many organic molecules. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | > 100 | Highly polar solvents capable of dissolving a wide array of compounds, often used for poorly soluble substances. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | 10 - 50 | The polar, protic nature of alcohols may have reduced solvating power for this lipophilic molecule compared to aprotic solvents. |

| Hydrocarbons | Hexanes, Toluene | Moderate to Low | 1 - 20 | Suitable for non-polar compounds; solubility will depend on the overall lipophilicity of the molecule. |

| Aqueous | Water, Buffered Solutions (pH 7.4) | Very Low/Insoluble | < 0.1 | The high lipophilicity conferred by the Boc group and the dibromovinyl moiety predicts poor aqueous solubility.[7] |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move beyond prediction and obtain accurate, reliable solubility data, a well-designed experimental protocol is essential. The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for even sparingly soluble compounds.[8]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Materials and Equipment:

- This compound (solid)

- Selected solvents (HPLC grade)

- Calibrated analytical balance

- Glass vials with screw caps

- Orbital shaker with temperature control

- Calibrated positive displacement pipettes

- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Validated analytical column (e.g., C18)

- Volumetric flasks and appropriate glassware

2. Protocol:

3. Self-Validating System and Trustworthiness:

Conclusion: From Data to Decision-Making

A thorough understanding of the solubility of this compound is fundamental for its effective utilization in synthetic chemistry and drug development. While predictive models provide a valuable starting point, rigorous experimental determination is non-negotiable for accurate physicochemical characterization. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools to generate high-quality, reliable solubility data. This data, in turn, will inform critical decisions in process development, formulation, and the overall advancement of therapeutic programs.

References

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubMed. Development and optimization of halogenated vinyl sulfones as Nrf2 activators for the treatment of Parkinson's disease. [Link]

-

ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

-

PubChem. Tert-butyl 4-(propylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChem. N-Boc-4-(2-azidoethyl)piperidine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed Central. Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

ResearchGate. Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

Rowan Scientific. The Evolution of Solubility Prediction Methods. [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

RSC Publishing. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

-

ACS Publications. Environmental Science & Technology Journal. [Link]

-

PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Development and optimization of halogenated vinyl sulfones as Nrf2 activators for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 8. scispace.com [scispace.com]

The Alchemist's Compendium: A Guide to the Strategic Selection of Starting Materials for Novel Heterocycle Synthesis

Foreword: Beyond the Flask – A Strategic Approach to Heterocyclic Design

In the intricate tapestry of medicinal chemistry and drug development, heterocyclic scaffolds are the vibrant threads from which countless therapeutic agents are woven. Their prevalence in nature's pharmacy and FDA-approved drugs underscores their unparalleled significance. This guide is not a mere collection of reactions; it is an exposition on the strategic foresight required to embark on the synthesis of novel heterocycles. As seasoned researchers and drug development professionals, we understand that the success of a synthetic campaign is often determined before the first reagent is weighed. The judicious selection of starting materials, guided by a deep understanding of reaction mechanisms and retrosynthetic logic, is the cornerstone of efficient and innovative heterocyclic chemistry.

This compendium is structured to mirror the thought process of an experienced synthetic chemist. We will eschew a rigid, templated approach and instead delve into the core strategies that have proven most fruitful in the contemporary synthesis of novel heterocycles. Our journey will be guided by three pillars of scientific integrity: Expertise & Experience , where we illuminate the causal relationships behind experimental choices; Trustworthiness , ensuring that each described protocol is a self-validating system; and Authoritative Grounding , with every key claim substantiated by comprehensive references to the primary literature.

We will explore the realms of multicomponent reactions, where molecular complexity is elegantly assembled from simple building blocks. We will then venture into the frontier of C-H activation, a paradigm shift in synthetic efficiency that allows for the direct functionalization of otherwise inert bonds. Finally, we will revisit the timeless power of cycloaddition reactions, a robust and versatile tool for the construction of a wide array of heterocyclic rings.

Through detailed protocols, mechanistic diagrams, and comparative data, this guide aims to equip you not just with the "how," but with the "why," empowering you to design and execute the synthesis of the next generation of novel heterocyclic compounds.

I. The Art of Convergence: Multicomponent Reactions (MCRs) for Rapid Scaffolding

Multicomponent reactions are the epitome of synthetic elegance and efficiency, allowing for the construction of complex molecular architectures in a single, atom-economical step. The strategic selection of simple, readily available starting materials is paramount to the success of any MCR-based synthetic route.

A. The Biginelli Reaction: Building Dihydropyrimidinones

First reported by Pietro Biginelli in 1891, this acid-catalyzed three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides access to 3,4-dihydropyrimidin-2(1H)-ones, a privileged scaffold in medicinal chemistry, notably as calcium channel blockers.[1][2]

Core Starting Materials:

-

Aldehyde: Typically aromatic aldehydes are used, but aliphatic aldehydes can also be employed. The nature of the substituent on the aromatic ring can influence the reaction rate and yield.

-

β-Ketoester: Ethyl acetoacetate is the classic choice, but a wide variety of β-dicarbonyl compounds can be used to introduce diversity at the C5 and C6 positions of the resulting heterocycle.

-

Urea/Thiourea: Urea provides the N1-C2-N3 backbone of the heterocycle. Thiourea can be used to generate the corresponding thio-analogs.

Mechanistic Rationale for Starting Material Selection:

The reaction proceeds through the initial formation of an N-acyliminium ion from the aldehyde and urea. This electrophilic intermediate is then intercepted by the enol of the β-ketoester. The choice of a β-ketoester is critical as it provides both the nucleophilic enol for the initial C-C bond formation and the ester functionality for the subsequent cyclization and dehydration steps.

Figure 1: Simplified workflow of the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

-

Reaction Setup: In a round-bottom flask, combine the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid (e.g., Yb(OTf)3).[3]

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization from ethanol.

B. The Ugi and Passerini Reactions: The Power of Isocyanides

Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR), are exceptionally powerful for the rapid generation of peptide-like scaffolds and other complex acyclic and heterocyclic structures.

Core Starting Materials:

| Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide |

| Ugi-4CR | ✓ | ✓ | ✓ | ✓ |

| Passerini-3CR | ✓ | ✘ | ✓ | ✓ |

Table 1: Comparison of starting materials for the Ugi and Passerini reactions.

Mechanistic Insights and Starting Material Selection:

The isocyanide is the linchpin of these reactions, acting as a potent nucleophile that ultimately becomes incorporated into the product backbone. The Ugi reaction commences with the formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid.[4] The isocyanide adds to the resulting iminium ion, followed by intramolecular acyl transfer to yield the final α-acylamino amide product. The Passerini reaction, on the other hand, is believed to proceed through a concerted mechanism in aprotic solvents, where the isocyanide, aldehyde, and carboxylic acid come together in a cyclic transition state.[5]

Figure 2: Conceptual overview of Ugi and Passerini reactions.

Experimental Protocol: A Representative Ugi Reaction

-

Reaction Setup: To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol), add the carboxylic acid (1.0 eq).

-

Isocyanide Addition: Add the isocyanide (1.0 eq) to the reaction mixture. The reaction is often exothermic and proceeds rapidly.

-

Reaction Conditions: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

II. The Direct Approach: C-H Activation for Heterocycle Synthesis

Transition metal-catalyzed C-H activation has revolutionized synthetic chemistry by providing a direct and atom-economical means to functionalize otherwise unreactive C-H bonds. This strategy is particularly powerful for the synthesis and late-stage functionalization of heterocycles.

A. Palladium-Catalyzed C-H Activation/Annulation

Palladium catalysis is a workhorse in C-H activation chemistry. By employing a directing group, typically a nitrogen- or oxygen-containing functionality, site-selective C-H activation can be achieved, followed by coupling with a variety of partners to construct heterocyclic rings.

Key Starting Material Features:

-

Substrate with a Directing Group: The substrate must possess a functional group that can coordinate to the palladium catalyst and direct the C-H activation to a specific position (e.g., an ortho-C-H bond of an aromatic ring). Common directing groups include pyridines, amides, and carboxylic acids.

-

Coupling Partner: Alkenes, alkynes, and carbon monoxide are common coupling partners that are incorporated into the newly formed heterocyclic ring.

Mechanistic Rationale:

The catalytic cycle typically involves coordination of the directing group to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle. This intermediate then undergoes migratory insertion with the coupling partner, followed by reductive elimination to furnish the heterocyclic product and regenerate the active palladium catalyst.

Figure 3: Generalized catalytic cycle for palladium-catalyzed C-H activation/annulation.

Experimental Protocol: Synthesis of an Isoquinolone via Rh(III)-Catalyzed C-H Activation

While palladium is widely used, rhodium catalysts also exhibit excellent reactivity. The following is a representative protocol for the synthesis of an isoquinolone.

-

Reaction Setup: In a sealed tube, combine the benzamide substrate (1.0 eq), the alkyne (1.5 eq), a rhodium catalyst such as [Cp*RhCl2]2 (2.5 mol%), and a silver salt oxidant (e.g., AgSbF6, 20 mol%) in a suitable solvent (e.g., dichloroethane).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate. The crude product is then purified by column chromatography.

B. Iridium-Catalyzed C-H Borylation for Heterocycle Functionalization

Iridium-catalyzed C-H borylation is a powerful tool for the late-stage functionalization of heterocycles. This reaction introduces a boronic ester group onto the heterocyclic core, which can then be further elaborated through a variety of cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Starting Materials:

-

Heterocyclic Substrate: A wide range of heterocycles can be used, including those containing multiple heteroatoms.

-

Borylating Agent: Bis(pinacolato)diboron (B2pin2) is the most common borylating agent.

Regioselectivity:

A key consideration in the C-H borylation of heterocycles is regioselectivity. Generally, borylation occurs at the most sterically accessible C-H bond and distal to nitrogen atoms.[6][7]

Experimental Protocol: Iridium-Catalyzed C-H Borylation of a Heterocycle

-

Reaction Setup: In a glovebox, combine the heterocyclic substrate (1.0 eq), B2pin2 (1.5 eq), an iridium catalyst such as [Ir(cod)OMe]2 (1.5 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 3.0 mol%) in a suitable solvent (e.g., tetrahydrofuran).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required time.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.

III. The Power of Pericyclic Reactions: Cycloadditions in Heterocycle Synthesis

Cycloaddition reactions are among the most powerful and reliable methods for the construction of cyclic systems, including a vast array of heterocycles. These reactions are often characterized by high stereospecificity and predictability.

A. Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a variant of the classic Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. This reaction provides direct access to six-membered heterocycles.

Core Starting Materials:

-

Heterodiene or Heterodienophile: The key starting material contains a heteroatom (e.g., N, O) within the 4π or 2π system. Examples include α,β-unsaturated carbonyl compounds (as heterodienes) and imines or nitroso compounds (as heterodienophiles).

-

Diene or Dienophile: The reaction partner is a standard diene or dienophile.

Mechanistic Considerations and Stereoselectivity:

Like the all-carbon Diels-Alder reaction, the hetero-Diels-Alder reaction is a concerted, pericyclic process. The stereochemical outcome is governed by the Woodward-Hoffmann rules, and the endo rule often applies, leading to the formation of the kinetically favored product.

Figure 4: General scheme for the hetero-Diels-Alder reaction.

Experimental Protocol: Synthesis of a Dihydropyran Derivative

-